molecular formula C9H12O B3222793 3-Methylidenebicyclo[3.2.1]octan-8-one CAS No. 121506-80-7

3-Methylidenebicyclo[3.2.1]octan-8-one

Cat. No.: B3222793
CAS No.: 121506-80-7
M. Wt: 136.19 g/mol
InChI Key: CCYFTZXMUXGORD-UHFFFAOYSA-N
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Description

3-Methylidenebicyclo[321]octan-8-one is a bicyclic compound with the molecular formula C9H12O It is characterized by a unique structure that includes a bicyclo[321]octane ring system with a methylene group at the 3-position and a ketone group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenebicyclo[3.2.1]octan-8-one typically involves the use of intramolecular Diels-Alder reactions. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenebicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds.

Scientific Research Applications

3-Methylidenebicyclo[3.2.1]octan-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those with bicyclic structures.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylidenebicyclo[3.2.1]octan-8-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The bicyclic structure can influence the compound’s binding affinity and specificity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylidenebicyclo[3.2.1]octane: Similar in structure but lacks the ketone group at the 8-position.

    Bicyclo[3.2.1]octan-8-one: Similar but lacks the methylene group at the 3-position.

    Tricyclo[3.2.1.02.7]octane: A related compound with a tricyclic structure.

Uniqueness

3-Methylidenebicyclo[3.2.1]octan-8-one is unique due to the presence of both a methylene group and a ketone group in its bicyclic structure. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-methylidenebicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-6-4-7-2-3-8(5-6)9(7)10/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFTZXMUXGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylidenebicyclo[3.2.1]octan-8-one
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Reactant of Route 5
3-Methylidenebicyclo[3.2.1]octan-8-one
Reactant of Route 6
3-Methylidenebicyclo[3.2.1]octan-8-one

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